molecular formula C12H22N2O B8470828 N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B8470828
M. Wt: 210.32 g/mol
InChI Key: LSDOLRGXEPIDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Preparation Methods

The synthesis of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine typically involves the reaction of 1-Cyclohexylmethylpiperid-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets, leading to various biological effects. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine can be compared with other oxime compounds such as:

    Pralidoxime: Used as an antidote for organophosphate poisoning.

    Obidoxime: Another antidote for organophosphate poisoning with a similar mechanism of action.

    Methoxime: Known for its antimicrobial properties

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine

InChI

InChI=1S/C12H22N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11,15H,1-10H2

InChI Key

LSDOLRGXEPIDLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCC(=NO)CC2

Origin of Product

United States

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